Ethyl 2-((4-(furan-2-yl)pyrimidin-2-yl)thio)acetate Ethyl 2-((4-(furan-2-yl)pyrimidin-2-yl)thio)acetate
Brand Name: Vulcanchem
CAS No.: 937599-96-7
VCID: VC13279216
InChI: InChI=1S/C12H12N2O3S/c1-2-16-11(15)8-18-12-13-6-5-9(14-12)10-4-3-7-17-10/h3-7H,2,8H2,1H3
SMILES: CCOC(=O)CSC1=NC=CC(=N1)C2=CC=CO2
Molecular Formula: C12H12N2O3S
Molecular Weight: 264.30 g/mol

Ethyl 2-((4-(furan-2-yl)pyrimidin-2-yl)thio)acetate

CAS No.: 937599-96-7

Cat. No.: VC13279216

Molecular Formula: C12H12N2O3S

Molecular Weight: 264.30 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-((4-(furan-2-yl)pyrimidin-2-yl)thio)acetate - 937599-96-7

Specification

CAS No. 937599-96-7
Molecular Formula C12H12N2O3S
Molecular Weight 264.30 g/mol
IUPAC Name ethyl 2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanylacetate
Standard InChI InChI=1S/C12H12N2O3S/c1-2-16-11(15)8-18-12-13-6-5-9(14-12)10-4-3-7-17-10/h3-7H,2,8H2,1H3
Standard InChI Key LXOKGCGFFGYIII-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NC=CC(=N1)C2=CC=CO2
Canonical SMILES CCOC(=O)CSC1=NC=CC(=N1)C2=CC=CO2

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 2-((4-(furan-2-yl)pyrimidin-2-yl)thio)acetate belongs to the class of pyrimidine derivatives, with a molecular formula of C₁₂H₁₂N₂O₃S and a molecular weight of 264.30 g/mol . The compound features a pyrimidine ring substituted at the 4-position with a furan-2-yl group and at the 2-position with a thioacetate ethyl ester (Figure 1). The furan ring contributes aromaticity and electron-rich properties, while the thioacetate moiety enhances reactivity toward nucleophilic substitution.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₂N₂O₃S
Molecular Weight264.30 g/mol
IUPAC NameEthyl 2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanylacetate
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)
StabilityStable under inert conditions; sensitive to strong acids/bases

The compound’s canonical SMILES (CCOC(=O)CSC1=NC=CC(=N1)C2=CC=CO2) and InChIKey (LXOKGCGFFGYIII-UHFFFAOYSA-N) confirm its structural uniqueness . Computational models predict moderate hydrophobicity (logP ≈ 2.1), suggesting potential membrane permeability in biological systems .

Synthesis and Preparation

The synthesis of ethyl 2-((4-(furan-2-yl)pyrimidin-2-yl)thio)acetate typically involves multi-step reactions, as detailed in patents and academic protocols . A common approach involves:

  • Pyrimidine Core Formation: Condensation of furan-2-carbaldehyde with thiourea or its derivatives under acidic conditions to yield 4-(furan-2-yl)pyrimidin-2-amine intermediates .

  • Thioacetate Introduction: Reaction of the pyrimidine intermediate with ethyl 2-mercaptoacetate in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., FeCl₃) to form the thioether linkage .

  • Purification: Column chromatography or recrystallization from ethanol/DMF mixtures to achieve >95% purity .

Table 2: Representative Synthetic Protocol

StepReagents/ConditionsYieldReference
1Furan-2-carbaldehyde, thiourea, HCl, reflux65%
2Ethyl 2-mercaptoacetate, K₂CO₃, DMF, 80°C70%

Key challenges include regioselectivity during pyrimidine ring formation and minimizing side reactions at the furan oxygen . Recent advances employ microwave-assisted synthesis to reduce reaction times by 40%.

Research Applications in Medicinal Chemistry

The compound’s hybrid structure positions it as a scaffold for drug discovery. Notable applications include:

Antimicrobial Agents

Pyrimidine-furan hybrids exhibit broad-spectrum activity against Gram-negative bacteria (e.g., Escherichia coli) and fungi (e.g., Candida albicans) . Ethyl 2-((4-(furan-2-yl)pyrimidin-2-yl)thio)acetate’s thioether group may disrupt microbial cell walls via thiol-mediated redox interactions . In vitro studies on analogs show MIC values of 7.81–31.25 µg/mL against Pseudomonas aeruginosa .

Anticancer Research

Structural analogs demonstrate antiproliferative activity by inhibiting topoisomerase II and DNA gyrase, with IC₅₀ values as low as 3.44 µM . The furan ring’s π-stacking ability and the pyrimidine’s hydrogen-bonding capacity enhance target binding .

Table 3: Biological Activity of Structural Analogs

Compound ClassTarget EnzymeIC₅₀ (µM)Reference
PyridothienopyrimidinesDNA gyrase3.44
Benzothiazole derivativesTopoisomerase IV14.46
Quinoline sulfonamidesDihydrofolate reductase0.87

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Furan Substitution: The 2-furyl group enhances lipid solubility, improving cellular uptake. Removal reduces activity by 60% in E. coli assays .

  • Thioacetate Moiety: Critical for covalent binding to cysteine residues in enzyme active sites (e.g., Hsp70) . Oxidation to sulfones diminishes potency .

  • Ethyl Ester: Serves as a prodrug moiety; hydrolysis in vivo releases the active carboxylic acid .

Molecular docking studies reveal strong interactions with E. coli DNA gyrase B (PDB: 6P05), where the pyrimidine nitrogen forms hydrogen bonds with Asp73 .

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